Boc-Hyp-OH
Overview
Description
Boc-Hyp-OH is a chiral compound commonly used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often utilized as a building block in the synthesis of more complex molecules due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Hyp-OH typically involves the protection of the amine group of pyrrolidine followed by selective functionalization at the 4-position. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amine. The hydroxyl group at the 4-position can be introduced through various oxidation or substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Boc-Hyp-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or alkylating agents under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce various alcohols or amines .
Scientific Research Applications
Boc-Hyp-OH has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Boc-Hyp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, where it can act as an inhibitor or substrate. The pathways involved often include the modulation of enzyme activity or the alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(methylsulfonyl)oxypyrrolidine-2-carboxylic acid
Uniqueness
What sets Boc-Hyp-OH apart from similar compounds is its specific stereochemistry and the presence of both a hydroxyl group and a Boc-protected amine. This combination of functional groups makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry .
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-69-7 | |
Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13726-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BOC-4-HYDROXY-L-PROLINE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC99P5B8IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Boc-trans-4-hydroxy-L-proline a useful starting material in organic synthesis?
A1: This compound is attractive as a starting material due to its readily available chiral center and the presence of diverse functional groups. [, , ] These features allow for further modifications and transformations, making it valuable for synthesizing complex molecules. For example, the hydroxyl group can be easily converted into a leaving group, enabling SN2 reactions for introducing various substituents. []
Q2: What is the role of Boc-trans-4-hydroxy-L-proline in the synthesis of N-heterocyclic carbene (NHC) pre-catalysts?
A3: Researchers have utilized Boc-trans-4-hydroxy-L-proline as a starting point to synthesize a range of fluorinated triazolium salts, which serve as precursors to NHCs. [] This strategy involves transforming the hydroxyl group of Boc-trans-4-hydroxy-L-proline into a leaving group followed by a series of reactions leading to the formation of the triazolium ring system. [] The fluorine atoms introduced in the process are strategically positioned to potentially influence the catalytic activity and selectivity of the resulting NHCs. []
Q3: Can you provide an example of a specific application of a Boc-trans-4-hydroxy-L-proline-derived catalyst?
A4: A study employed fluorinated triazolium salts derived from Boc-trans-4-hydroxy-L-proline as pre-catalysts for the enantioselective Steglich rearrangement of oxazolyl carbonates to C-carboxyazlactones. [] This reaction is important for generating chiral molecules with potential biological activity. The fluorine substitution in these catalysts aimed to enhance enantioselectivity by influencing the conformation and reactivity of the active NHC species. []
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